molecular formula C36H18BClN6 B115412 SubNC CAS No. 142710-56-3

SubNC

Cat. No.: B115412
CAS No.: 142710-56-3
M. Wt: 580.8 g/mol
InChI Key: DNIVYCTVGAGXJP-UHFFFAOYSA-N
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Description

Boron sub-2,3-naphthalocyanine chloride (SubNC, CAS RN: 142710-56-3) is a synthetic macrocyclic compound with the molecular formula C₃₆H₁₈BClN₆ and a molecular weight of 580.83 g/mol . Structurally, it belongs to the naphthalocyanine family, characterized by a boron-centered core substituted with chlorine and fused aromatic rings. This compound is manufactured by Luminescence Technology Corp. and is stored at room temperature, indicating moderate stability under ambient conditions . Its primary applications include use as a luminescent reagent, leveraging its unique electronic properties for optical and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Subnaphthalocyanine can be synthesized by reacting naphthalonitrile in the presence of a boron compound, such as boron trichloride, in a solvent like dimethylbenzene or trimethylbenzene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the SubNC compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Subnaphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution reactions can yield a variety of functionalized this compound compounds with tailored properties .

Scientific Research Applications

Chemistry

  • Organic Photovoltaics : SubNC serves as a building block for developing organic photovoltaic materials. Its excellent light-absorbing properties enable efficient energy conversion in solar cells. Research indicates that this compound can achieve power conversion efficiencies (PCE) of up to 8.4% when used as an electron acceptor in solar cell configurations .
ApplicationEfficiencyNotes
Organic Solar CellsUp to 8.4%Used as electron acceptor, showing strong absorption in visible light.

Biology

  • Photodynamic Therapy : The ability of this compound to generate reactive oxygen species upon light activation positions it as a promising candidate for photodynamic therapy (PDT) against cancer. Studies have demonstrated its potential effectiveness in targeting specific cancer cells when activated by particular wavelengths of light.
ApplicationMechanismPotential Impact
Photodynamic TherapyGenerates reactive oxygen speciesTargeted treatment for cancer cells

Medicine

  • Medical Imaging : this compound derivatives are being investigated for their utility in medical imaging due to their fluorescence properties, which can enhance the visibility of biological tissues during imaging procedures.
ApplicationPropertiesNotes
Medical ImagingHigh fluorescence quantum yieldsEnhances imaging contrast and resolution

Industry

  • Optoelectronic Devices : In the industrial sector, this compound is utilized in the development of organic solar cells and other optoelectronic devices due to its ability to efficiently convert light into electrical energy. Its unique electronic properties allow for improved performance in various applications.
ApplicationTypeNotes
Organic Solar CellsElectron acceptorEnhances efficiency and performance

Case Study 1: this compound in Organic Solar Cells

Research conducted on the use of this compound as an electron acceptor in bulk heterojunction (BHJ) solar cells revealed that modifications to its peripheral and axial substituents can significantly affect its photovoltaic performance. A maximum PCE of 1.09% was achieved with specific substituents, indicating the importance of molecular design in optimizing solar cell efficiency .

Case Study 2: Photodynamic Therapy Efficacy

In vitro studies have shown that this compound can effectively induce cell death in certain cancer cell lines when exposed to light activation. The mechanism involves the generation of reactive oxygen species that damage cellular components, leading to apoptosis. This highlights the potential of this compound as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Subnaphthalocyanine involves its ability to absorb light and undergo photoinduced electron transfer processes. This makes it an effective material for applications like organic solar cells and photodynamic therapy. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species, which can induce cell damage in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

SubNC shares structural homology with phthalocyanines and naphthalocyanines , which are widely studied for their optoelectronic properties. Key analogues include:

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Central Atom Substituents Key Applications
This compound C₃₆H₁₈BClN₆ 580.83 Boron Chlorine Luminescence, sensors
Aluminum Phthalocyanine C₃₂H₁₈AlN₈Cl 582.98 Aluminum Chlorine Photodynamic therapy, dyes
Zinc Naphthalocyanine C₄₈H₂₈N₈Zn 810.38 Zinc None Organic photovoltaics
Copper Phthalocyanine C₃₂H₁₆CuN₈ 576.08 Copper None Pigments, catalytic systems

Key Observations :

  • Central Atom Influence: this compound’s boron center distinguishes it from metallo-phthalocyanines (e.g., Al, Zn, Cu).
  • Substituent Effects : The chlorine substituent in this compound increases electrophilicity and may alter solubility compared to unsubstituted naphthalocyanines (e.g., zinc naphthalocyanine) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Aluminum Phthalocyanine Zinc Naphthalocyanine
Thermal Stability (°C) >200 (ambient storage) ~300 ~250
Solubility Moderate in DMSO Low in polar solvents High in chlorobenzenes
Absorption Max (nm) 680–720 670–690 700–750
Luminescence Quantum Yield 0.45 0.30 0.60

Analysis :

  • Optical Properties : this compound exhibits a red-shifted absorption spectrum (~680–720 nm) compared to aluminum phthalocyanine, making it suitable for near-infrared (NIR) applications. However, its quantum yield (0.45) is lower than zinc naphthalocyanine (0.60), suggesting trade-offs between absorption range and emissive efficiency .
  • Solubility : this compound’s moderate solubility in dimethyl sulfoxide (DMSO) contrasts with the poor solubility of aluminum phthalocyanine, which limits its utility in solution-phase applications .

Biological Activity

SubNC, a compound belonging to the class of subphthalocyanines, has garnered significant interest in scientific research due to its unique structural properties and potential applications in organic solar cells (OSCs). This article delves into the biological activity of this compound, highlighting its synthesis, molecular structure, and performance in various applications, particularly focusing on its role as an electron acceptor in OSCs.

Molecular Structure and Synthesis

This compound is synthesized in laboratories and is characterized by a central boron (III) atom coordinated with a four-membered nitrogen ring. Surrounding this core are two fused benzene rings and peripheral chlorine atoms. This configuration allows this compound to absorb light efficiently, especially in the red region of the spectrum, which is crucial for its application in solar energy conversion technologies .

Biological Activity and Applications

The primary interest in this compound lies in its application as an active material in OSCs. The compound has demonstrated promising results as an electron acceptor, particularly in fullerene-free solar cells. Its high absorption coefficient (3.5 × 10^4 cm^-1) enables effective light harvesting, which is essential for enhancing the power conversion efficiency (PCE) of solar cells .

Performance in Organic Solar Cells

Recent studies have shown that devices incorporating this compound can achieve notable efficiencies. For instance, a bilayer heterojunction device using this compound as an acceptor has reached PCE values of up to 6%, surpassing many traditional fullerene-based devices . The efficiency improvements are attributed to the strong light absorption properties of this compound and its ability to facilitate long-range exciton transfer, which enhances charge generation and extraction .

Table 1: Performance Metrics of this compound in Organic Solar Cells

Device ConfigurationShort-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Power Conversion Efficiency (PCE)
α-6T/SubNc7.15 mA/cm²0.68 V2.15%
α-6T/SubPc7.05 mA/cm²0.35 V1.44%
This compound-F12-OPhtBu--1.09%

Study on Charge Mobility

Research indicates that while this compound exhibits relatively low electron mobility (4.2 × 10^-9 cm²/V·s), it does not significantly hinder charge extraction processes within solar devices. This finding suggests that other factors, such as device morphology and charge transport balance, play a more critical role in determining overall device performance .

Spectral Properties

This compound has been shown to have a broader absorption spectrum compared to its higher homologues, which facilitates improved light harvesting capabilities in photovoltaic applications. The fluorescence quantum yields measured for this compound range between 0.20 and 0.30, indicating its potential for effective energy transfer processes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing SubNC, and how can purity be rigorously verified?

  • Methodological Answer : this compound synthesis typically involves cyclotetramerization of 2,3-naphthalonitrile derivatives in the presence of boron trichloride. To ensure purity, combine HPLC (High-Performance Liquid Chromatography) with mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (580.83 g/mol, ). Purity thresholds (>98%) should be validated via elemental analysis (C, H, N, B, Cl) and UV-Vis spectroscopy to detect residual solvents or unreacted precursors. Experimental protocols must detail reaction conditions (temperature, inert atmosphere) and purification steps (column chromatography, recrystallization) to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Use a multi-technique approach:

  • UV-Vis-NIR Spectroscopy : Identify Q-band absorption (600–900 nm) to assess π-conjugation integrity.
  • Fluorescence Spectroscopy : Measure emission spectra and quantum yield (comparative method using standard dyes).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm boron and chlorine bonding environments.
  • Electron Paramagnetic Resonance (EPR) : Detect paramagnetic impurities or charge-transfer states.
    Cross-reference data with computational simulations (DFT) to validate electronic transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound’s photostability for applications in photocatalysis?

  • Methodological Answer : Design a factorial experiment varying:

  • Solvent polarity (e.g., toluene vs. DMF) to study aggregation effects.
  • Light exposure intensity (controlled via solar simulators with calibrated irradiance).
  • Co-catalyst systems (e.g., TiO₂ or graphene oxide composites).
    Quantify photodegradation rates using time-resolved UV-Vis spectroscopy and correlate with electrochemical data (cyclic voltammetry) to identify redox-mediated instability. Include control experiments under anaerobic conditions to isolate oxygen-dependent pathways .

Q. What statistical approaches resolve contradictions in reported quantum yields of this compound across different studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate datasets from peer-reviewed studies (≥10 sources) and apply mixed-effects models to account for variability in instrumentation (e.g., integrating sphere vs. relative actinometry).
  • Sensitivity Analysis : Test hypotheses about confounding variables (e.g., solvent polarity, excitation wavelength) using ANOVA.
  • Uncertainty Quantification : Report confidence intervals (95% CI) and standardize measurement protocols (e.g., ISO 13300 for fluorescence standards) .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to isolate this compound’s catalytic mechanisms in heterogeneous systems?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying substrate concentrations.
  • Isotopic Labeling : Track mechanistic pathways (e.g., ¹⁸O labeling in oxygen reduction reactions).
  • Surface Characterization : Pair AFM/TEM with XPS to correlate catalytic activity with surface morphology and chemical states.
    Replicate experiments across three independent batches to confirm reproducibility .

Q. What frameworks ensure this compound research questions meet FINER criteria (Feasible, Novel, Ethical, Relevant)?

  • Methodological Answer :

  • Feasibility : Pilot studies to assess synthetic scalability and resource availability (e.g., boron precursor costs).
  • Novelty : Conduct a systematic literature review (SLR) to identify gaps (e.g., this compound’s unexplored applications in NIR-II bioimaging).
  • Ethical Compliance : Address environmental risks (PRTR-1 regulations for chlorine handling, ).
  • Relevance : Align with SDGs (e.g., Affordable and Clean Energy via photocatalytic hydrogen generation) .

Q. Data Reporting and Replication Guidelines

Q. What minimal data must be included in publications to enable this compound study replication?

  • Methodological Answer :

  • Synthetic Protocols : Precursor ratios, reaction time/temperature, purification yields.
  • Analytical Data : HPLC chromatograms, spectroscopic raw data (absorbance/emission curves), crystallographic coordinates (if available).
  • Experimental Controls : Baseline measurements (e.g., solvent-only blanks in catalysis studies).
    Follow ACS Style Guide (2020) for structuring materials/methods and depositing raw data in repositories like Zenodo .

Properties

IUPAC Name

16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVYCTVGAGXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18BClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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